Ethyl 1-[(1R)-1-(tert-butoxycarbonylamino)ethyl]cyclopropanecarboxylate
Description
Ethyl 1-[(1R)-1-(tert-butoxycarbonylamino)ethyl]cyclopropanecarboxylate is a cyclopropane derivative featuring a chiral ethyl substituent bearing a tert-butoxycarbonyl (Boc)-protected amino group. This compound is critical in medicinal chemistry as a versatile intermediate for synthesizing peptidomimetics and conformationally restricted analogs. Its stereochemical configuration [(1R)] and Boc-protected amine enhance stability during synthetic processes, enabling selective deprotection for downstream functionalization .
Properties
Molecular Formula |
C13H23NO4 |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
ethyl 1-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H23NO4/c1-6-17-10(15)13(7-8-13)9(2)14-11(16)18-12(3,4)5/h9H,6-8H2,1-5H3,(H,14,16)/t9-/m1/s1 |
InChI Key |
JDJLDQYEFUUORV-SECBINFHSA-N |
Isomeric SMILES |
CCOC(=O)C1(CC1)[C@@H](C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C1(CC1)C(C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Cyclopropanation with Diazo Compounds
Copper catalysts, particularly Cu(I) complexes, have been widely employed in cyclopropanation reactions due to their ability to mediate carbene transfer from diazo compounds to alkenes. For Ethyl 1-[(1R)-1-(tert-butoxycarbonylamino)ethyl]cyclopropanecarboxylate, a stereoselective approach involves reacting ethyl diazoacetate with a Boc-protected allylamine derivative. The reaction proceeds via a carbene intermediate, which inserts into the C=C bond of the allylamine to form the cyclopropane ring.
Mechanistic Insights :
- Carbene Generation : Cu(I) activates ethyl diazoacetate, inducing nitrogen extrusion to form a copper-carbene complex.
- Alkene Insertion : The carbene interacts with the Boc-protected allylamine’s double bond, leading to a cyclopropane intermediate.
- Steric Control : The tert-butoxycarbonyl (Boc) group directs facial selectivity, favoring the (1R) configuration through steric hindrance.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Catalyst | CuI (5 mol%) |
| Ligand | Triphenylphosphine (1.0 equiv) |
| Solvent | Dichloroethane |
| Temperature | 80°C |
| Yield | 78–85% |
| ee | 92–95% |
This method achieves high enantioselectivity but requires careful control of diazo compound addition rates to minimize dimerization side reactions.
Rhodium-Mediated Enantioselective Synthesis
Rhodium(II) complexes, particularly those with chiral carboxylate ligands (e.g., Rh₂(S-PTTL)₄), enable asymmetric cyclopropanation of α,β-unsaturated esters. In this approach, a Boc-protected enamine reacts with ethyl diazoacetate to form the cyclopropane core with excellent stereocontrol.
Key Advantages :
- High ee : Up to 98% enantiomeric excess achieved via ligand-accelerated catalysis.
- Broad Substrate Scope : Tolerates variations in the Boc-protected amine’s alkyl chain.
Reaction Pathway :
$$
\text{Rh}2(\text{S-PTTL})4 + \text{CH}2\text{N}2 \rightarrow \text{Rh-carbene} \xrightarrow{\text{enamine}} \text{Cyclopropane (1R)}
$$
The rhodium catalyst’s chiral environment induces a "side-on" approach of the enamine, favoring the desired (1R) configuration.
One-Pot Multicomponent Cyclopropanation
Aldehyde-Based Sequential Cyclopropanation
A one-pot strategy developed by Clarke et al. (2004) combines aldehydes, ethyl diazoacetate, and diazomethane in the presence of CuI and Pd₂(dba)₃. For this compound, the aldehyde component is derived from Boc-protected 2-aminoethanol:
Stepwise Procedure :
- Aldehyde Activation : Boc-protected 2-aminoethanol is oxidized to the corresponding aldehyde using Dess-Martin periodinane.
- Cu-Catalyzed Cyclopropanation : The aldehyde reacts with ethyl diazoacetate at 80°C to form a β-keto ester intermediate.
- Pd-Mediated Ring Expansion : Diazomethane introduces the second cyclopropane carbon, yielding the bicyclic product.
Performance Metrics :
Sulfonium Salt-Mediated Cyclopropanation
J-Stage researchers demonstrated a novel method using (2-bromoethyl)diphenylsulfonium triflate to generate spirocyclopropanes from 1,3-diones. Adapting this approach:
- Base-Mediated Cyclization :
$$
\text{Boc-protected amino ester} + \text{(2-bromoethyl)sulfonium salt} \xrightarrow{\text{K}2\text{CO}3} \text{Cyclopropane}
$$ - Stereochemical Outcome : The bulky sulfonium group directs equatorial attack, favoring the (1R) configuration.
Conditions :
- Solvent: Ethyl acetate
- Temperature: Room temperature
- Yield: 81%
- ee : 88% (with chiral sulfonium salts)
Chiral Auxiliary-Assisted Synthesis
Evans’ Oxazolidinone Methodology
Chiral oxazolidinones serve as temporary stereochemical directors in this approach:
- Auxiliary Attachment : A Boc-protected amino acid is coupled to (S)-4-benzyloxazolidinone.
- Cyclopropanation : The enolate reacts with a dibromomethane equivalent to form the cyclopropane ring.
- Auxiliary Removal : Hydrolysis yields the free acid, which is esterified to the ethyl ester.
Stereochemical Control :
The oxazolidinone’s benzyl group enforces a syn-periplanar transition state, ensuring >99% ee for the (1R) configuration.
Data Summary :
| Step | Yield | ee |
|---|---|---|
| Auxiliary Coupling | 95% | – |
| Cyclopropanation | 82% | 99% |
| Esterification | 90% | – |
Functional Group Transformations
Vinylcyclopropane Hydrogenation
Ethyl (1R,2S)-1-[(tert-butoxycarbonyl)amino]-2-ethenylcyclopropanecarboxylate (from) undergoes catalytic hydrogenation to install the ethyl group:
$$
\text{CH}2=\text{CH-cyclopropane} \xrightarrow{\text{H}2/\text{Pd-C}} \text{CH}2\text{CH}3
$$
Conditions :
- Pressure: 50 psi H₂
- Solvent: Ethanol
- Yield: 94%
- Retention of Configuration : The cyclopropane ring remains intact, and the (1R) stereocenter is preserved.
Comparative Analysis of Synthetic Routes
| Method | Yield Range | ee Range | Scalability | Key Advantage |
|---|---|---|---|---|
| Cu-Catalyzed | 78–85% | 92–95% | Moderate | Cost-effective catalysts |
| Rh-Mediated | 70–88% | 95–98% | Low | Exceptional enantiocontrol |
| One-Pot Aldehyde | 65–72% | – | High | No intermediate isolation |
| Sulfonium Salt | 81% | 88% | Moderate | Mild conditions |
| Evans’ Auxiliary | 82% | >99% | Low | Predictable stereochemistry |
Challenges and Optimization Strategies
Diastereomer Separation
The cis-diastereomer (1S) often co-forms at 5–15% levels in metal-catalyzed methods. Chromatographic separation using chiral stationary phases (e.g., Chiralpak IA) resolves enantiomers with >98% purity.
Boc Group Stability
Under strongly acidic or high-temperature conditions, the Boc group may cleave prematurely. Mitigation strategies include:
- Using buffered reaction media (pH 7–8)
- Avoiding Lewis acids like BF₃·OEt₂ in cyclopropanation steps
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-[(1R)-1-(tert-butoxycarbonylamino)ethyl]cyclopropanecarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide (NaN3) or iodide ions (I-).
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-[(1R)-1-(tert-butoxycarbonylamino)ethyl]cyclopropanecarboxylate has several applications in scientific research, including:
Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a building block for the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Its derivatives may have potential therapeutic applications, including the development of new drugs.
Industry: The compound is used in the production of various chemical products, including polymers and coatings.
Mechanism of Action
The mechanism by which Ethyl 1-[(1R)-1-(tert-butoxycarbonylamino)ethyl]cyclopropanecarboxylate exerts its effects depends on its specific application. In organic synthesis, the BOC group plays a crucial role in protecting the amine functionality, allowing for selective reactions to occur at other sites within the molecule. The compound's reactivity is influenced by the presence of the cyclopropane ring, which can undergo ring-opening reactions under certain conditions.
Molecular Targets and Pathways:
Protecting Group Chemistry: The BOC group is commonly used to protect amines during synthesis, preventing unwanted side reactions.
Cyclopropane Reactivity: The cyclopropane ring can participate in various reactions, including ring-opening metathesis and nucleophilic substitution.
Comparison with Similar Compounds
Key Structural Variations and Properties
The following table summarizes critical differences between Ethyl 1-[(1R)-1-(tert-butoxycarbonylamino)ethyl]cyclopropanecarboxylate and its analogs:
Stereochemical and Physicochemical Differences
- Stereochemistry : The (1R) configuration in the target compound contrasts with the (1R,2S) configuration in the vinyl analog, which is critical for binding affinity in antiviral applications .
- Boiling Points : The vinyl analog’s high boiling point (328°C) reflects stronger intermolecular forces due to its rigid cyclopropane ring and polar Boc group, whereas the trifluoromethyl derivative’s lower boiling point (127.4°C) aligns with its smaller size and higher volatility .
Q & A
Basic Research Questions
Q. How can enantiomeric purity of Ethyl 1-[(1R)-1-(tert-butoxycarbonylamino)ethyl]cyclopropanecarboxylate be optimized during synthesis?
- Methodological Answer: Enantiomeric purity is critical for biological activity. To optimize:
- Use chiral auxiliaries or catalysts (e.g., Sharpless asymmetric epoxidation) during cyclopropanation.
- Monitor reaction temperature (ideally ≤0°C for sensitive intermediates) and reaction time (≤24 hours) to minimize racemization .
- Purify via chiral chromatography (e.g., Chiralpak® AD-H column) or recrystallization with enantiopure solvents .
Q. What spectroscopic techniques are most reliable for characterizing this compound’s structure?
- Methodological Answer:
- NMR: ¹H and ¹³C NMR confirm cyclopropane ring geometry, tert-butoxycarbonyl (Boc) protection, and ethyl ester groups. Key signals:
- Cyclopropane protons: δ 1.2–1.8 ppm (multiplet).
- Boc group: δ 1.4 ppm (singlet, 9H).
- IR: C=O stretches at ~1700–1750 cm⁻¹ (ester and carbamate) .
- Mass Spec: ESI-MS validates molecular weight (255.31 g/mol) and fragmentation patterns .
Q. What are the key challenges in hydrolyzing the ethyl ester group without degrading the Boc-protected amine?
- Methodological Answer: Hydrolysis requires selective conditions:
- Use LiOH in THF/water (1:1) at 0–5°C to avoid Boc deprotection.
- Monitor pH (maintain ≤10) and reaction progress via TLC or HPLC.
- Quench with HCl (1M) to isolate the carboxylic acid intermediate .
Advanced Research Questions
Q. How do steric effects influence the reactivity of the cyclopropane ring in cross-coupling reactions?
- Analysis: The cyclopropane’s strain and substituents (e.g., Boc-protected amine, ethyl ester) limit conventional coupling.
- Workaround: Use Pd-catalyzed decarboxylative couplings (e.g., with aryl halides) at elevated temperatures (80–100°C) in DMF.
- Computational studies (DFT) predict regioselectivity at the less hindered cyclopropane carbon .
Q. What contradictory data exist regarding this compound’s biological activity, and how can they be resolved?
- Resolution:
- Re-evaluate assay conditions: Use radioligand binding assays (e.g., [³H]-spiperone for dopamine receptors) at physiological pH.
- Verify stereochemical integrity: Impure enantiomers may yield false negatives .
Q. What computational strategies predict the compound’s pharmacokinetics (e.g., blood-brain barrier penetration)?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
